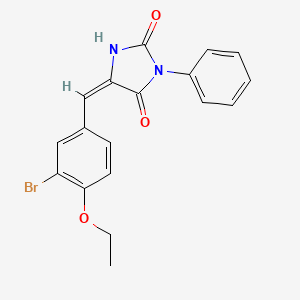![molecular formula C15H15N3O3 B5375495 methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate, also known as MPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MPPA belongs to the class of benzamides, which are known for their potential therapeutic applications.
Mecanismo De Acción
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate inhibits the activity of PARP by binding to its catalytic domain, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate also inhibits the activity of CK2 by binding to its ATP-binding site, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to inhibit the growth of various tumor xenografts in mice. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been shown to have toxic effects on normal cells, which limits its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate is a useful tool for studying the function of PARP and CK2 in vitro and in vivo. It is relatively easy to synthesize and is commercially available. However, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has limited solubility in water, which can make it difficult to use in certain experiments. In addition, methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been shown to have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for the study of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate. Another area of interest is the study of the role of CK2 in cancer and other diseases. Finally, the use of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate as a tool for studying other proteins and cellular processes is an area of potential future research.
Métodos De Síntesis
The synthesis of methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate involves the reaction of 4-pyridinylmethylamine with methyl 2-amino-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the resulting amine with 2,4-dimethoxybenzoyl chloride to obtain methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has been extensively used in scientific research as a tool for studying the function of various proteins. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate has also been used to study the function of the protein kinase CK2, which plays a role in various cellular processes, including cell growth and differentiation.
Propiedades
IUPAC Name |
methyl 2-(pyridin-4-ylmethylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-21-14(19)12-4-2-3-5-13(12)18-15(20)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLIKNRZYGMQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)

![4-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5375439.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)

